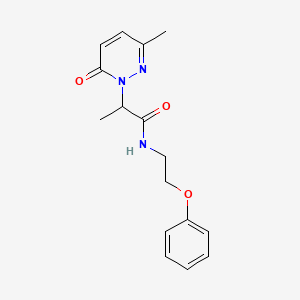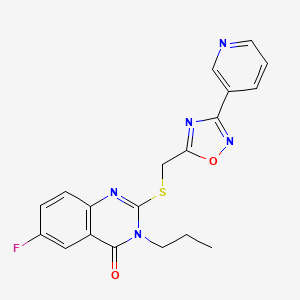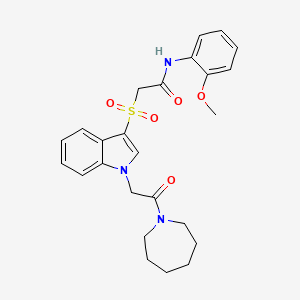
8-((1-((5-Methylthiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “8-((1-((5-Methylthiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline” is a complex organic molecule. It contains a quinoline group, a pyrrolidine ring, and a 5-methylthiophen-2-yl group . Quinoline is a heterocyclic aromatic organic compound with the chemical formula C9H7N. Pyrrolidine, also known as tetrahydropyrrole, is an organic compound with the formula (CH2)4NH. It is a cyclic secondary amine, also classified as a saturated heterocycle .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the individual components (quinoline, pyrrolidine, and 5-methylthiophen-2-yl), followed by their coupling . The exact synthetic route would depend on the specific reactions used to form the bonds between these components.Molecular Structure Analysis
The molecular structure of this compound would be quite complex, given the presence of multiple rings and functional groups. The quinoline group is a bicyclic compound, while the pyrrolidine ring is a five-membered ring with one nitrogen atom .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the quinoline group might undergo electrophilic substitution reactions, while the pyrrolidine ring might participate in reactions typical of secondary amines .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings might make the compound relatively nonpolar and insoluble in water .科学的研究の応用
Caspase-3 Inhibitory Activity
A novel synthesis method for 8-sulfonyl-1,3-dioxo-4-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]quinolines has been described, highlighting key steps in assembling the target molecular scaffold. This method resulted in compounds with potent caspase-3 inhibitory activity, suggesting a noncompetitive and reversible character of inhibition, which could have implications for the study of apoptosis and potential therapeutic applications (Kravchenko et al., 2005).
Antiproliferative Activity
Research into novel pyrrolo[3,2,f]quinoline derivatives has shown these compounds to exhibit cell growth inhibitory properties against a panel of cell lines, particularly those derived from leukemias. Despite their ability to stimulate topoisomerase II poisoning at high concentrations, their primary mechanism of action does not appear to be dependent on this, suggesting their potential as antiproliferative agents (Ferlin et al., 2001).
Anti-inflammatory Potential
The synthesis and evaluation of 3-, 5-, and 8-sulfonamide and 8-sulfonate derivatives of quinoline revealed promising anti-inflammatory activities. These activities were assessed through the inhibitory effect on reactive oxygen species (ROS) produced by phagocytes from human whole blood, indicating the potential for these compounds in anti-inflammatory therapies (Bano et al., 2020).
Antibacterial Activity
New tetracyclic quinolone antibacterials with a novel structure have been synthesized, displaying potent activity against both Gram-positive and Gram-negative bacteria. This highlights the potential for developing new antibacterial agents based on the quinoline structure, offering alternative treatments for resistant bacterial strains (Taguchi et al., 1992).
将来の方向性
特性
IUPAC Name |
8-[1-(5-methylthiophen-2-yl)sulfonylpyrrolidin-3-yl]oxyquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S2/c1-13-7-8-17(24-13)25(21,22)20-11-9-15(12-20)23-16-6-2-4-14-5-3-10-19-18(14)16/h2-8,10,15H,9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSHUTSLKXFMTLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)N2CCC(C2)OC3=CC=CC4=C3N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-N'-[(1,1-dioxidotetrahydrothien-3-yl)acetyl]acetohydrazide](/img/structure/B2641768.png)



![ethyl 2-(4-(N,N-dipropylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2641774.png)
![1-({[1-(3-chlorophenyl)-1H-imidazol-2-yl]thio}acetyl)indoline](/img/structure/B2641779.png)


![1-(3,4-Dimethoxyphenyl)-2-(3-(dimethylamino)propyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2641783.png)

![3-Methyl-6-(2-methyl-2,3-dihydroindole-1-carbonyl)-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2641785.png)

![6-(4-Nitrophenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine](/img/structure/B2641789.png)
![3-[[1-(3-Methylimidazo[4,5-b]pyridin-2-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2641790.png)